![molecular formula C15H14N4O2 B2790219 3-(Imidazo[1,2-b]pyridazin-3-ylmethoxy)-4-methylbenzamide CAS No. 2416231-53-1](/img/structure/B2790219.png)
3-(Imidazo[1,2-b]pyridazin-3-ylmethoxy)-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(Imidazo[1,2-b]pyridazin-3-ylmethoxy)-4-methylbenzamide” is a type of heterocyclic compound . It is related to the imidazo[1,2-b]pyridazine class of compounds, which are known for their wide range of applications in medicinal chemistry .
Synthesis Analysis
The synthesis of imidazo[1,2-b]pyridazine compounds involves the reaction of heterocyclic amines with active electrophiles . This protocol provides a simple and practical approach to 3-substituted fused imidazo-heterocyclic compounds in moderate to high yields .Molecular Structure Analysis
The imidazo[1,2-b]pyridazine moiety is a privileged drug moiety found in many approved and experimental drugs . It has been demonstrated that while the imidazo[1,2-b]pyridazine moiety binds to the hinge region of kinases, substitutions at positions 2, 3, 6, 7, and 8 dictate kinase selectivity and potency .Chemical Reactions Analysis
Imidazo[1,2-b]pyridazines can undergo various chemical reactions. For instance, they can participate in radical reactions for direct functionalization . These reactions can be catalyzed by transition metals, or they can occur via metal-free oxidation or photocatalysis strategies .Mechanism of Action
Target of Action
The primary target of EN300-7535840 is Interleukin-17A (IL-17A) . IL-17A is a major pathological cytokine secreted from Th17 cells . It is well-established as a pro-inflammatory cytokine which plays a key part in chronic inflammation and is a major driver of tissue damage .
Mode of Action
EN300-7535840 acts as an inhibitor of IL-17A . It may act by binding to the IL-17A receptor, thereby preventing the cytokine from exerting its pro-inflammatory effects .
Biochemical Pathways
The inhibition of IL-17A by EN300-7535840 affects the IL-23/IL-17 axis , which is critical to the pathogenesis of psoriatic disease . By inhibiting IL-17A, EN300-7535840 can potentially reduce inflammation and tissue damage associated with conditions like psoriasis, rheumatoid arthritis, and multiple sclerosis .
Pharmacokinetics
As a small molecule, it is expected to have good bioavailability and can be orally administered .
Result of Action
The inhibition of IL-17A by EN300-7535840 can lead to a reduction in inflammation and tissue damage, thereby improving symptoms in patients with conditions like psoriasis, rheumatoid arthritis, and multiple sclerosis .
Advantages and Limitations for Lab Experiments
The compound has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes and has a low toxicity profile. However, the compound has some limitations, including its poor solubility in water and its instability under certain conditions.
Future Directions
There are several potential future directions for research on 3-(Imidazo[1,2-b]pyridazin-3-ylmethoxy)-4-methylbenzamide. Some of these include:
1. Further studies on the compound's anti-inflammatory and anti-cancer activities
2. Investigation of the compound's potential use in the treatment of neurological disorders
3. Development of novel formulations to improve the compound's solubility and stability
4. Exploration of the compound's potential use as a diagnostic tool for various diseases
5. Investigation of the compound's potential use in combination with other drugs for enhanced therapeutic effects.
In conclusion, this compound is a compound that has shown significant potential in scientific research. Its anti-inflammatory, anti-cancer, and neuroprotective activities make it an attractive candidate for further studies. However, more research is needed to fully understand the compound's mechanism of action and potential therapeutic applications.
Synthesis Methods
The synthesis of 3-(Imidazo[1,2-b]pyridazin-3-ylmethoxy)-4-methylbenzamide involves a multi-step process that includes the reaction of 3-aminopyridazine with 4-methylbenzoyl chloride to form 3-(4-methylbenzoyl)pyridazine. This intermediate is then reacted with 2-(chloromethyl)imidazo[1,2-b]pyridazine to yield the final product.
Scientific Research Applications
The compound has been studied for its potential applications in various fields of scientific research. It has been found to possess anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial activities. The compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
3-(imidazo[1,2-b]pyridazin-3-ylmethoxy)-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2/c1-10-4-5-11(15(16)20)7-13(10)21-9-12-8-17-14-3-2-6-18-19(12)14/h2-8H,9H2,1H3,(H2,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLBSZXOQCDTMSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N)OCC2=CN=C3N2N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.